

ent-Toddalolactone: A Comprehensive Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ent-toddalolactone*

Cat. No.: *B12103000*

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For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide to the physical, chemical, and potential biological properties of **ent-toddalolactone**. Given the limited direct research on this specific enantiomer, this guide synthesizes available data and draws inferences from studies on its enantiomer, toddalolactone, and the broader coumarin class of compounds.

Introduction

ent-Toddalolactone is the enantiomer of toddalolactone, a naturally occurring coumarin found in plants of the *Toddalia* genus. As a member of the coumarin family, it is of significant interest to the scientific community due to the diverse pharmacological activities exhibited by this class of compounds, including anticancer, anti-inflammatory, and anticoagulant effects. The stereochemistry of a molecule can significantly influence its biological activity, making the study of individual enantiomers like **ent-toddalolactone** a critical aspect of drug discovery and development. This guide summarizes the known physical and chemical properties of **ent-toddalolactone**, outlines relevant experimental protocols based on studies of its enantiomer, and explores potential signaling pathways of interest.

Physical and Chemical Properties

The experimental data on the physical properties of **ent-toddalolactone** are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties have been compiled. It is important to note that some of these values are predicted and not experimentally verified.

Table 1: Physical Properties of **ent-Toddalolactone**

Property	Value	Source/Notes
Melting Point	Data not available	-
Boiling Point	530.0 ± 50.0 °C at 760 mmHg	Predicted.[1]
Optical Rotation	Data not available	As the enantiomer of toddalolactone, it is expected to have an equal but opposite specific rotation.
Density	1.3 ± 0.1 g/cm ³	Predicted.[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[2] (from a supplier of the racemate)

Table 2: Chemical and Spectroscopic Data of **ent-Toddalolactone**

Property	Value	Source/Notes
Molecular Formula	C ₁₆ H ₂₀ O ₆	[1][3][4]
Molecular Weight	308.33 g/mol	[1][3]
IUPAC Name	6-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one	[1]
CAS Number	1570054-19-1	[3][4][5]
Appearance	Data not available	-
¹ H NMR	Spectrum available	Data available from chemical suppliers.
¹³ C NMR	Spectrum available	Data available from chemical suppliers.
Mass Spectrometry	Spectrum available	Data available from chemical suppliers.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of **ent-toddalolactone** are scarce. However, research on toddalolactone and other coumarins provides a strong basis for predicting its potential pharmacological effects and mechanisms of action.

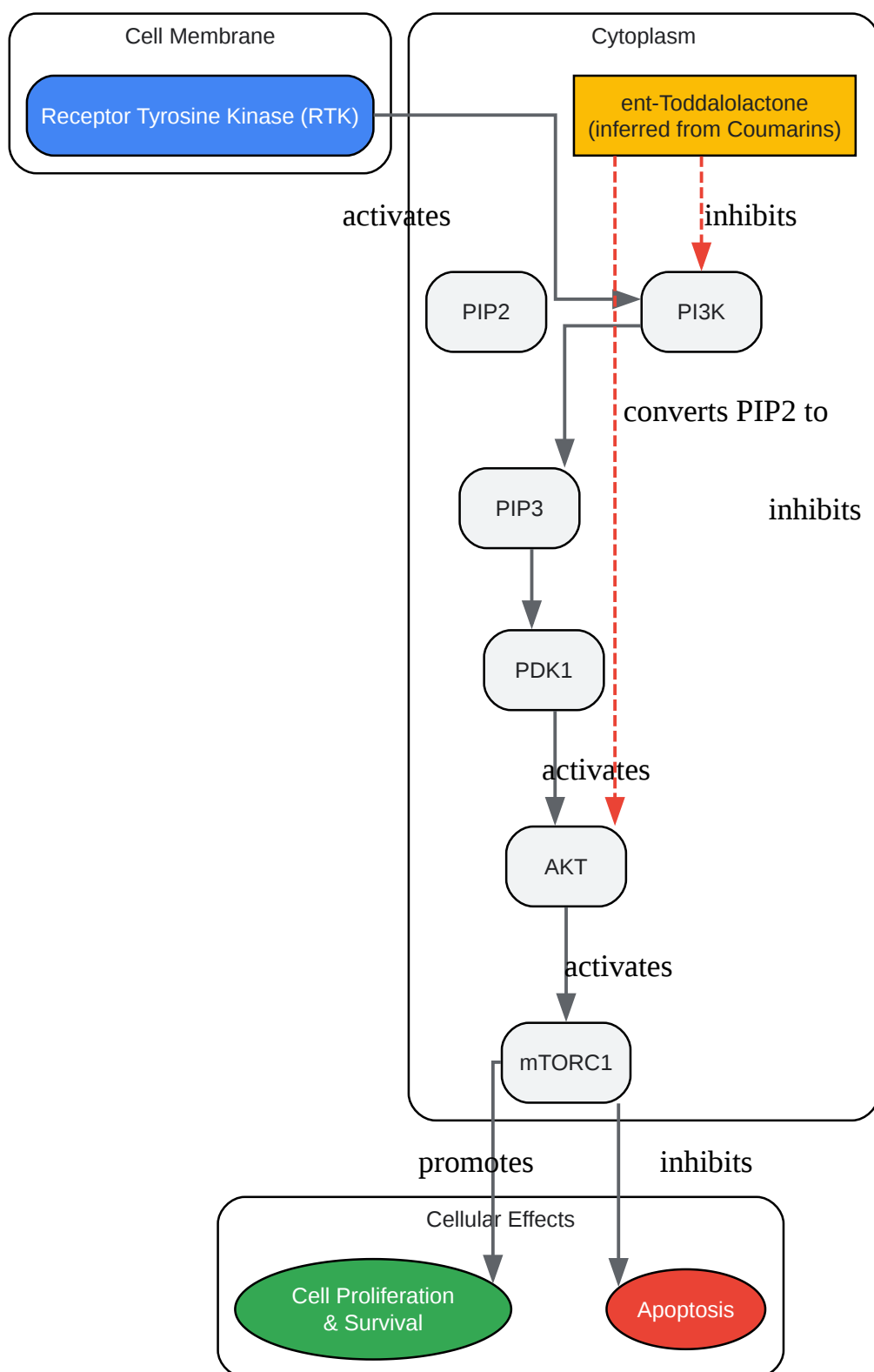
Anti-inflammatory Activity (based on toddalolactone)

Toddalolactone has been shown to possess significant anti-inflammatory properties. A key mechanism identified is the modulation of the High Mobility Group Box 1 (HMGB1)-NF-κB signaling pathway. HMGB1 is a crucial mediator of inflammation, and its translocation from the nucleus to the cytoplasm is a critical step in the inflammatory response. Toddalolactone has been observed to inhibit this translocation, thereby downregulating the NF-κB pathway and reducing the production of pro-inflammatory cytokines.

Caption: Inferred anti-inflammatory pathway of **ent-toddalolactone**.

Anticancer Activity (inferred from Coumarins)

Coumarins as a class have demonstrated a wide range of anticancer activities, often through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis. One of the most frequently implicated pathways is the PI3K/AKT/mTOR pathway. Dysregulation of this pathway is a hallmark of many cancers, and its inhibition can lead to decreased cancer cell growth and survival. While not directly demonstrated for **ent-toddalolactone**, its coumarin scaffold suggests that it may exert anticancer effects through a similar mechanism.



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Caption: Potential anticancer signaling pathway for **ent-toddalolactone**.

Experimental Protocols

Detailed experimental protocols for **ent-toddalolactone** are not available. However, the following methodologies, adapted from studies on toddalolactone and other coumarins, can serve as a valuable reference for researchers.

In Vitro Anti-inflammatory Assay (based on toddalolactone)

Objective: To evaluate the anti-inflammatory effects of **ent-toddalolactone** by measuring its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed cells in 96-well plates at a density of 1×10^5 cells/well and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **ent-toddalolactone** (dissolved in DMSO, final concentration $\leq 0.1\%$) for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
- Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
- Cell Viability: Assess the cytotoxicity of **ent-toddalolactone** on RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

In Vitro Anticancer Assay (general for coumarins)

Objective: To determine the cytotoxic effects of **ent-toddalolactone** on various cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

Methodology:

- Cell Culture: Maintain the cancer cell lines in appropriate media and conditions as recommended by the supplier.
- Cell Seeding: Seed the cells in 96-well plates at an appropriate density for each cell line and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of **ent-toddalolactone** for 48 or 72 hours.
- Cytotoxicity Assessment: Determine cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, and then dissolve the formazan crystals in DMSO. Measure the absorbance at 570 nm.
- IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.

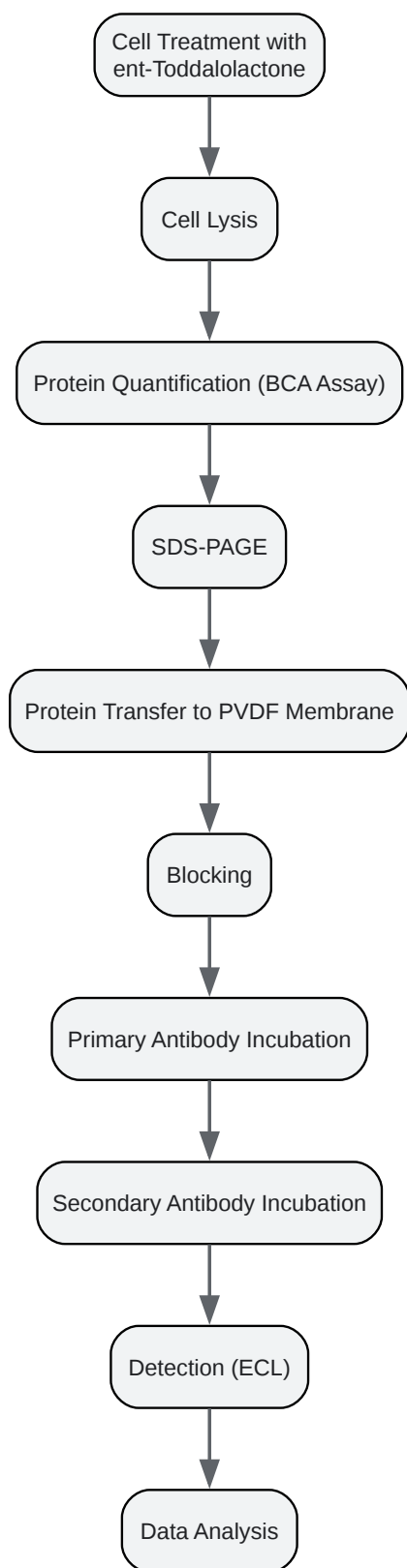
Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of **ent-toddalolactone** on the expression and phosphorylation of key proteins in a specific signaling pathway (e.g., PI3K/AKT or NF-κB).

Methodology:

- Cell Treatment and Lysis: Treat cells with **ent-toddalolactone** at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

- **SDS-PAGE and Protein Transfer:** Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT, p-NF- κ B, NF- κ B, β -actin) overnight at 4°C.
- **Detection:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry Analysis:** Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β -actin).



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Caption: General workflow for Western Blot analysis.

Conclusion and Future Directions

ent-Toddalolactone represents an understudied molecule with significant potential for pharmacological activity, inferred from the known properties of its enantiomer and the broader coumarin family. The lack of experimental data on its physical properties, such as melting point and specific optical rotation, highlights the need for its synthesis and thorough characterization. Future research should focus on the enantioselective synthesis of **ent-toddalolactone** to enable a direct investigation of its biological effects. Comparative studies with toddalolactone are essential to elucidate any stereospecific interactions with biological targets. In particular, its potential as an anti-inflammatory or anticancer agent warrants further investigation, with a focus on the signaling pathways outlined in this guide. The experimental protocols provided herein offer a solid foundation for initiating such studies. A deeper understanding of the structure-activity relationship of toddalolactone enantiomers will undoubtedly contribute to the development of novel and more effective therapeutic agents.

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- To cite this document: BenchChem. [ent-Toddalolactone: A Comprehensive Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12103000#physical-and-chemical-properties-of-ent-toddalolactone\]](https://www.benchchem.com/product/b12103000#physical-and-chemical-properties-of-ent-toddalolactone)

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